molecular formula C8H7NO2 B1221191 3-Hydroxyindolin-2-one CAS No. 61-71-2

3-Hydroxyindolin-2-one

Cat. No.: B1221191
CAS No.: 61-71-2
M. Wt: 149.15 g/mol
InChI Key: SGZFJWQQBHYNNF-UHFFFAOYSA-N
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Description

3-Hydroxyindolin-2-one is a chemical compound that belongs to the class of indolin-2-ones It is characterized by a hydroxyl group attached to the third carbon of the indolin-2-one structure

Scientific Research Applications

3-Hydroxyindolin-2-one has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyindolin-2-one is the enzyme This compound monooxygenase . This enzyme plays a crucial role in the biosynthesis of protective and allelopathic benzoxazinoids in some plants . Additionally, the compound has been found to interact with cytochrome isoforms CYP1A2 and CYP2A5 , which are important in indole metabolism .

Mode of Action

This compound interacts with its target enzyme, this compound monooxygenase, through a chemical reaction . This reaction involves the compound, NAD(P)H, H+, and O2, resulting in the formation of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one, NAD(P)+, and H2O .

Biochemical Pathways

The interaction of this compound with this compound monooxygenase is part of the biosynthesis pathway of benzoxazinoids . Benzoxazinoids are secondary metabolites in plants that serve protective and allelopathic functions .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion . After oral administration, the compound is absorbed within 30 minutes and fully metabolized within 6 hours . It has been found in the brain, liver, plasma, large and small intestines, and cecum . The compound is metabolized by cytochrome isoforms CYP1A2 and CYP2A5 .

Result of Action

The result of this compound’s action is the production of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . This compound is a part of the benzoxazinoids, which have protective and allelopathic effects in plants . Furthermore, the compound has been highlighted as a potentially brain-affecting indole metabolite .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, reactions involving oxygen- or moisture-sensitive compounds are carried out under an argon atmosphere using oven-dried or flame-dried glassware . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of oxygen and moisture in the environment.

Future Directions

3-Hydroxyindolin-2-ones are significant in medicinal chemistry and pharmaceuticals, and many research groups have been exploring new analogues of biological interest . The future directions of this compound could involve further exploration of its biological properties and potential applications in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

3-Hydroxyindolin-2-one plays a crucial role in biochemical reactions, particularly in the biosynthesis of protective and allelopathic benzoxazinoids in plants . It interacts with enzymes such as this compound monooxygenase, which catalyzes the conversion of this compound to 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . This interaction involves the oxidation of this compound using NAD(P)H and oxygen, highlighting its role in plant defense mechanisms.

Cellular Effects

This compound influences various cellular processes. It has been found to cross the blood-brain barrier and affect the central nervous system, potentially causing reduced blood pressure and mild sedation at low doses, while high doses can lead to severe effects such as coma . Additionally, it impacts cell signaling pathways and gene expression, contributing to its diverse biological activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it is hydroxylated by cytochrome P450 enzymes, leading to the formation of various metabolites . This hydroxylation process is crucial for its biological activity and its role in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under standard conditions, but its degradation can occur at high temperatures or in the presence of strong bases . Long-term studies have shown that it can cross the blood-brain barrier and accumulate in the brain, affecting cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses (10 mg/kg) can cause mild sedation and reduced blood pressure, while high doses (100 mg/kg) can lead to severe adverse effects such as coma and death . These findings highlight the importance of dosage control in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one . This metabolic process is essential for its biological activity and its role in plant defense mechanisms.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier and accumulate in the brain, indicating its potential impact on the central nervous system . This distribution is crucial for its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. It interacts with various cellular components, including enzymes and proteins, to exert its biological effects . This localization is essential for its role in cellular processes and its impact on gene expression and cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-hydroxyindolin-2-one involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol has been developed to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. The reaction typically involves the following steps:

    N-protected isatin: This serves as the starting material.

    Aryne precursor: This is generated in situ and reacts with the isatin.

    1,3-cyclodione: This compound couples with the intermediate formed from the previous steps.

The reaction is carried out under metal-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of metal-free conditions and readily available starting materials makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indolin-2-one core.

    Substitution: Substitution reactions can introduce different substituents at various positions on the indolin-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized indolin-2-one derivatives. For example, treating this compound derivatives with an inorganic base at high temperature can lead to o-arylated products of 1,3-cyclohexandione .

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound without the hydroxyl group at the third position.

    Isatin: An oxidized derivative of indolin-2-one with a keto group at the second position.

    3-Substituted-3-hydroxyindolin-2-ones: Compounds with various substituents at the third position.

Uniqueness

3-Hydroxyindolin-2-one is unique due to its specific hydroxyl group at the third position, which imparts distinct chemical and biological properties. This hydroxyl group allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,7,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZFJWQQBHYNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018937
Record name 3-Hydroxy-2-oxoindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-71-2
Record name Dioxindole
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Record name 3-Hydroxy-2-oxoindole
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Record name 61-71-2
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Record name 3-Hydroxy-2-oxoindole
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Record name 3-hydroxy-2,3-dihydro-1H-indol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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